![molecular formula C16H19NO2S2 B3018994 (E)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-yl)acrylamide CAS No. 2034894-84-1](/img/structure/B3018994.png)
(E)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-yl)acrylamide, also known as HTTA, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been explored in detail.
Scientific Research Applications
Aqueous Solution Properties of Acrylamide Derivatives
Acrylamide derivatives exhibit thermosensitive properties and are susceptible to hydrolysis under mildly acidic conditions. They have been synthesized and characterized, showing that these polymers can dissolve in water at low temperatures and exhibit different lower critical solution temperatures (LCSTs) (Du et al., 2010).
Functionalization via Thiophene Moieties
Thiophene moieties have been incorporated into synthetic equivalents for electrophilic reactions promoted by samarium diiodide, demonstrating the versatility of thiophene in organic synthesis. This method enables the regioselective reaction of thiophene-incorporating compounds with aldehydes, ketones, and conjugated esters, leading to the synthesis of complex organic molecules (Yang et al., 2000).
Interaction with Amino Acids and DNA
Acrylamide and related compounds interact with amino acids, proteins, and DNA via Michael addition and nucleophilic reactions. This interaction is crucial in understanding the toxicity mechanisms of acrylamide and developing strategies to mitigate its effects in foods and biological systems (Ou et al., 2020).
Polyacrylamide Gels for Enzyme Detection
Polyacrylamide gels containing specific compounds can detect enzymes that catalyze thiol-producing reactions. This application demonstrates the role of acrylamide derivatives in developing sensitive techniques for enzyme detection, which is vital in various biochemical and medical research contexts (Harris & Wilson, 1983).
Synthesis and Evaluation for Dental Applications
Acrylamide derivatives have been synthesized and evaluated for their adhesive properties, specifically in dental applications. This research shows the potential of acrylamide derivatives in creating strong, durable bonds in medical materials (Catel et al., 2012).
properties
IUPAC Name |
(E)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-10-8-13(15-4-2-12-21-15)7-9-17-16(19)6-5-14-3-1-11-20-14/h1-6,11-13,18H,7-10H2,(H,17,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWKZYXSCNCRHQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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